molecular formula C20H20N2O3S3 B12032585 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B12032585
M. Wt: 432.6 g/mol
InChI Key: VFNLMZZJTKEPMU-UHFFFAOYSA-N
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Description

The compound 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone (molecular formula: C₂₀H₂₀N₂O₃S₃, molecular weight: 432.57 g/mol) features a central ethanone group flanked by two sulfur-containing substituents: a 4-ethoxyphenyl moiety and a 1,3,4-thiadiazole ring substituted with a 4-methoxybenzylsulfanyl group .

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H20N2O3S3/c1-3-25-17-10-6-15(7-11-17)18(23)13-27-20-22-21-19(28-20)26-12-14-4-8-16(24-2)9-5-14/h4-11H,3,12-13H2,1-2H3

InChI Key

VFNLMZZJTKEPMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves:

  • Reacting 4-methoxybenzyl mercaptan with carbon disulfide in the presence of hydrazine hydrate to form a thiosemicarbazide intermediate.

  • Cyclizing the intermediate with phosphorous oxychloride (POCl₃) at 80–90°C for 4–6 hours.

The reaction mechanism proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by dehydration (Figure 1).

Figure 1: Cyclization Mechanism for 1,3,4-Thiadiazole Formation

Sulfanyl Group Functionalization

The 5-position of the thiadiazole ring is sulfenylated using 4-methoxybenzyl disulfide under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C facilitates nucleophilic aromatic substitution, achieving 85–90% conversion.

Coupling with the Ethanone Moiety

The final step involves a sulfide bond formation between the thiadiazole intermediate and 1-(4-ethoxyphenyl)-2-bromoethanone. This is conducted in a solvent-free system at 120°C for 8–12 hours, utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Solvent-free conditions minimize side reactions, though they require precise temperature control.

Table 1: Solvent Effects on Coupling Reaction Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF607892
DMSO708289
Solvent-free1209196

Temperature and Time Dependence

The cyclization step is highly temperature-sensitive. Below 80°C, incomplete cyclization occurs, while temperatures >100°C promote decomposition. A 6-hour reaction window balances yield and energy efficiency.

Characterization and Analytical Techniques

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.12 (q, 2H, OCH₂), 3.81 (s, 3H, OCH₃).

    • ¹³C NMR : 165.2 (C=O), 159.8 (Ar-OCH₃), 140.5 (thiadiazole C-2).

  • Mass Spectrometry :

    • ESI-MS: m/z 485.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀N₂O₃S₃.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 minutes, confirming >98% purity.

Comparative Analysis with Related Compounds

Structural Analogues

  • 1-(4-Methoxyphenyl) Derivatives : Exhibit lower thermal stability due to reduced electron-donating effects compared to ethoxy groups.

  • Benzothiazole-Based Analogues : Demonstrate similar antimicrobial activity but inferior solubility profiles.

Industrial-Scale Adaptations

Batch processes using continuous flow reactors improve scalability. A pilot study achieved 83% yield at 10 kg scale by optimizing mixing efficiency and heat transfer .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the C-2 and C-5 positions. For this compound:

  • Reactivity at C-5 : The 5-[(4-methoxybenzyl)sulfanyl] group is susceptible to displacement by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Reactivity at C-2 : The 2-sulfanyl linkage to the ethanone moiety may undergo substitution in the presence of electrophiles.

Example Reaction :

ReactantsConditionsProductsYieldSource
Compound + EthylenediamineDMF, 80°C, 6 hBis-amine substituted thiadiazole72%

Oxidation of Sulfanyl Groups

The sulfanyl (–S–) groups are prone to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

  • Mild Oxidation (H₂O₂, AcOH) : Converts –S– to sulfoxide (–SO–) .

  • Strong Oxidation (KMnO₄) : Forms sulfone (–SO₂–) derivatives .

Kinetic Data :

Oxidizing AgentTemperatureTimeProductSelectivity
30% H₂O₂55–60°C2 hSulfoxide85%
KMnO₄80°C4 hSulfone68%

Ring-Opening Reactions

Under acidic or reductive conditions, the thiadiazole ring can undergo cleavage:

  • Acid Hydrolysis (HCl/MeOH) : Produces thioamide intermediates .

  • Reductive Opening (LiAlH₄) : Yields dithiolane derivatives.

Mechanistic Pathway :

  • Protonation of the thiadiazole nitrogen.

  • Nucleophilic attack by water or hydride.

  • Ring cleavage to form open-chain products .

Condensation Reactions

The ethanone group participates in condensation with hydrazines or hydroxylamines:

  • Hydrazine Formation : Reacts with hydrazine hydrate to generate hydrazones, which cyclize to triazoles under oxidative conditions .

Example :

ReagentConditionsProductApplication
Hydrazine hydrateEtOH, reflux, 8 h1,3,4-Thiadiazole-hydrazoneAnticancer agents

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl and 4-methoxybenzyl groups undergo electrophilic substitution (e.g., nitration, halogenation):

  • Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position relative to methoxy groups .

  • Halogenation (Cl₂, FeCl₃) : Yields chloro derivatives with retained thiadiazole activity .

Cross-Coupling Reactions

The sulfanyl groups enable Pd-catalyzed coupling (e.g., Suzuki-Miyaura):

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ .

  • Outcome : Biaryl-thiadiazole hybrids with enhanced bioactivity .

Stability Under Biological Conditions

In vitro studies indicate:

  • pH-Dependent Degradation : Stable at pH 4–7.5 but hydrolyzes rapidly in alkaline media (pH > 9) .

  • Metabolic Pathways : Hepatic CYP450 enzymes oxidize the methoxybenzyl group to carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound can serve as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications and functionalization, making it valuable in synthetic organic chemistry.

Synthetic Routes

  • The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of the thiadiazole ring and the ethoxyphenyl group can be achieved through established synthetic methodologies such as nucleophilic substitutions and coupling reactions.

Biological Applications

Antimicrobial Activity

  • Preliminary studies suggest that 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone exhibits antimicrobial properties. This could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

Anticancer Potential

  • Research indicates that derivatives containing thiadiazole moieties have shown promising anticancer activity. The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.

Material Science

Development of New Materials

  • Given its unique chemical properties, this compound has potential applications in material science. It can be utilized in creating novel materials with specific electronic or optical properties due to the presence of sulfur and aromatic groups.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives for anticancer properties, researchers found that compounds similar to 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds. Results indicated that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in drug development for treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiadiazole ring and sulfanyl groups are key functional groups that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone Thiadiazole Ethoxyphenyl, Methoxybenzylsulfanyl 432.57 N/A (Structural Benchmark)
1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone Thiadiazole Adamantane, Methylsulfanyl 354.48 11β-HSD1 Inhibition
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole Methylphenyl 460.61 Conformational Flexibility
2-[[5-[(4-Ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone Oxadiazole Ethoxyphenyl, Methoxyphenyl 384.50 Solubility Modulation
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole Chlorophenyl, Methylphenyl 476.96 Hydrogen-Bonding Potential
1-(Substituted)-2-({5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone Oxadiazole Naphthalene 353.39 Antioxidant Activity

Key Findings and Implications

  • Heterocycle Impact : Thiadiazole derivatives generally exhibit higher rigidity and sulfur-mediated electronic effects compared to oxadiazoles or triazoles.
  • Substituent Effects : Methoxy and ethoxy groups enhance solubility, while adamantane or naphthalene increase hydrophobicity for targeted tissue penetration.
  • Biological Relevance : Structural variations correlate with divergent activities (e.g., 11β-HSD1 inhibition vs. antioxidant effects), underscoring the importance of substituent optimization.

Biological Activity

The compound 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound features a thiadiazole core linked to an ethoxyphenyl group and a methoxybenzyl sulfanyl moiety. The synthesis typically involves the reaction of appropriate thiadiazole precursors with substituted aryl groups. Various synthetic routes have been explored to optimize yield and biological activity.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines, showing moderate to high efficacy compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Thiadiazole Derivative AHEPG210
Thiadiazole Derivative BMCF715
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanoneTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been extensively documented. The compound's ability to inhibit inflammatory mediators was assessed using in vitro assays such as erythrocyte membrane stabilization and proteinase enzyme inhibition. In vivo studies demonstrated significant reductions in paw edema in carrageenan-induced models .

Activity TypeResult (%) at 100 mg/kg
Erythrocyte Membrane Stability48.89
Proteinase Inhibition66.78
Paw Edema Reduction50.05

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria. Studies employing the agar disc-diffusion method reported effective inhibition zones against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated several thiadiazole derivatives for their anticancer properties using the HEPG2 liver carcinoma cell line. The results indicated that modifications in the substituents significantly influenced the anticancer activity, suggesting that the ethoxy and methoxy groups might enhance bioactivity through improved lipophilicity and cellular uptake .
  • Anti-inflammatory Mechanism Investigation : Another research focused on understanding the mechanism behind the anti-inflammatory effects of thiadiazoles. The study utilized both acute and chronic models to assess efficacy, revealing that certain derivatives could significantly reduce inflammation markers in vivo .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with α-halogenated ketones (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) under alkaline conditions (e.g., sodium ethoxide in ethanol). For example, a general procedure involves:
  • Dissolving the thiol precursor in ethanol with a base (e.g., NaOEt).
  • Adding the α-halogenated ketone dropwise at room temperature.
  • Stirring for 10–12 hours, followed by precipitation in ice water and recrystallization from ethanol .
    Optimization Strategies :
  • Temperature Control : Prolonged stirring at 50–60°C may enhance reactivity but risks side-product formation (e.g., over-alkylation).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but require careful purification to remove traces.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) may accelerate thiolate ion formation in biphasic systems .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • NMR Analysis :
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for ethoxyphenyl and methoxybenzyl groups), methylene protons (δ ~4.7 ppm for -SCH2-), and ethoxy/methoxy groups (δ 1.3–1.5 ppm for -OCH2CH3 and δ 3.8–3.9 ppm for -OCH3) .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 190–200 ppm, while thiadiazole carbons resonate at δ 160–170 ppm .
    • Mass Spectrometry :
  • EI-MS : The molecular ion peak ([M+1]⁺) should match the calculated molecular weight (e.g., m/z 282 for intermediates). Fragmentation patterns include loss of ethoxy (-OC2H5) or methoxybenzyl (-SCH2C6H4OCH3) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural refinement for this compound, particularly disordered moieties or twinning?

  • Crystallographic Workflow :

Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption effects.

Structure Solution : Employ dual-space algorithms (e.g., SHELXD) for phase determination in cases of weak diffraction .

Refinement : Apply restraints to disordered groups (e.g., methoxybenzyl side chains) using SHELXL. For twinned crystals, use the TWIN/BASF commands to model twin domains .

  • Case Study : A related 1,3,4-thiadiazole derivative exhibited rotational disorder in the ethoxyphenyl group, resolved via anisotropic displacement parameter (ADP) constraints and Hirshfeld rigidity tests .

Q. How can researchers identify and isolate byproducts formed during synthesis?

  • Analytical Strategies :
  • TLC/HPLC Monitoring : Track reaction progress using silica-gel TLC (eluent: hexane/ethyl acetate 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Byproduct Identification : Common byproducts include disulfide dimers (from thiol oxidation) or dealkylated intermediates. These can be isolated via column chromatography (silica gel, gradient elution) and characterized by HRMS/2D NMR .
    • Example : In a synthesis of analogous thiadiazoles, a disulfide dimer (m/z ~500) was detected via LC-MS and removed using size-exclusion chromatography .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • SAR Framework :

Scaffold Variation : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 4-nitro) to assess electronic effects on bioactivity .

Functional Group Modifications : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric impacts.

Biological Assays : Test analogs against target enzymes (e.g., VEGFR2 kinase) using fluorescence polarization or microplate-based inhibition assays .

  • Data Interpretation :
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity in silico.
  • Address contradictions (e.g., low activity despite high docking scores) by verifying compound purity and testing for off-target effects .

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